tert-Butyl 5-Amino-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 5-Amino-1H-indazole-1-carboxylate is a chemical compound that belongs to the class of 1H-indazole derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The tert-butyl group attached to the indazole framework provides steric bulk, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl 5-Amino-1H-indazole-1-carboxylate and related compounds involves several steps, including substitution reactions and cyclization processes. For instance, the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, is achieved through two substitution reactions and is confirmed by spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction . Similarly, the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, which share a similar tert-butyl and amino functionalization, is accomplished using a novel route that features a selective Sandmeyer reaction .
Molecular Structure Analysis
The molecular structure of tert-butyl 5-Amino-1H-indazole-1-carboxylate derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is determined by X-ray diffraction and further analyzed using density functional theory (DFT) to compare the calculated values with experimental data . This analysis reveals the presence of stable and unstable conformers and provides insights into the electronic structure of the compound.
Chemical Reactions Analysis
The tert-butyl 5-Amino-1H-indazole-1-carboxylate scaffold can undergo various chemical reactions, including amination, bromination, and cyclization, to yield a diverse array of derivatives with potential biological activity. For instance, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves amination of an iodo-nitroaniline precursor . Additionally, the reaction of 3-amino-4-(tert-butyl-NNO-azoxy)furoxan with aliphatic amines leads to the formation of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 5-Amino-1H-indazole-1-carboxylate derivatives are characterized by their solubility, melting points, and stability. These properties are influenced by the presence of the tert-butyl group and the specific substituents on the indazole ring. For example, the derivatives of 1,2,4-triazole, which are structurally related to indazole compounds, are noted for their low toxicity and broad spectrum of biological activity . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can stabilize the overall three-dimensional network structure .
Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl 5-amino-1H-indazole-1-carboxylate and its derivatives are significant in the synthesis of 1H-indazole derivatives. Studies have focused on the synthesis, crystal structure, and conformational analysis of these compounds. For example, Ye et al. (2021) explored the synthesis of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate and its structural characterization using various spectroscopic methods and X-ray diffraction, supported by density functional theory (DFT) calculations (Ye et al., 2021).
Methodological Developments in Synthesis
- Research has been directed towards developing efficient methods for synthesizing indazole derivatives. For instance, Chen et al. (2019) introduced a simple method for synthesizing indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives using in-situ reduction and cyclization reactions (Chen et al., 2019).
Exploration of Chemical Properties
- Investigations into the physicochemical properties of tert-butyl 5-amino-1H-indazole-1-carboxylate derivatives are also a focus. For example, Zelenov et al. (2014) developed a new approach to synthesize 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides and examined their reduction and structural properties (Zelenov et al., 2014).
Application in Advanced Compound Development
- The role of tert-butyl 5-amino-1H-indazole-1-carboxylate in the development of complex molecular structures is significant. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, demonstrating the compound's utility in forming complex molecular structures (Moriguchi et al., 2014).
Contribution to Heterocyclic Chemistry
- In heterocyclic chemistry, tert-butyl 5-amino-1H-indazole-1-carboxylate derivatives have been synthesized and analyzed for their structural and chemical features. Aksyonova-Seliuk et al. (2018) synthesized and studied the physical and chemical properties of 5-(4-(tert-butyl)phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols, highlighting the compound's significance in heterocyclic chemistry (Aksyonova-Seliuk et al., 2018).
properties
IUPAC Name |
tert-butyl 5-aminoindazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-5-4-9(13)6-8(10)7-14-15/h4-7H,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSDPIIWOZRHNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600071 | |
Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 5-Amino-1H-indazole-1-carboxylate | |
CAS RN |
129488-10-4 | |
Record name | 1,1-Dimethylethyl 5-amino-1H-indazole-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129488-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 5-amino-1H-indazole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70600071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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